Sapindoside B
Overview
Description
Sapindoside B is a triterpenoid saponin compound primarily found in the fruits of the Sapindus species, commonly known as soapberries or soapnuts. These plants are known for their high saponin content, which gives them their characteristic foaming properties when agitated in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sapindoside B typically involves extraction from natural sources rather than synthetic routes. The process begins with the extraction of total sapindus saponins using ethanol and butanol. The extract is then subjected to separation and purification using AB-8 macroporous resin and MCI Gel column chromatography . The qualitative and quantitative analysis of the components, including this compound, is performed using High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods. The large-scale extraction involves the use of solvents like ethanol and butanol, followed by purification using macroporous resins and column chromatography. The goal is to achieve a high purity of this compound, which can be used for various applications .
Chemical Reactions Analysis
Types of Reactions
Sapindoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Sapindoside B has been extensively studied for its various scientific research applications. Some of the key areas include:
Mechanism of Action
The mechanism of action of Sapindoside B involves its interaction with cell membrane proteins. Studies have shown that this compound, in combination with Sapindoside A, exhibits synergistic antibacterial activity by targeting cell membrane proteins. This interaction disrupts the membrane integrity, leading to the antibacterial effects . Molecular docking studies have demonstrated that this compound binds to penicillin-binding protein 2, further elucidating its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Sapindoside B is structurally related to other triterpenoid saponins, including Sapindoside A, Mukurozi-saponin E1, and Mukurozi-saponin G . These compounds share similar structural features and biological activities.
Uniqueness
What sets this compound apart from other similar compounds is its specific antibacterial activity and its ability to synergize with Sapindoside A. This unique property makes it a valuable compound for developing natural antibacterial agents .
Conclusion
This compound is a versatile triterpenoid saponin with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGSHEHQJJTLLR-FNINEVAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276505 | |
Record name | Sapindoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30994-75-3, 3582-25-0 | |
Record name | Sapindoside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030994753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapindoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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